5-(2-Hydroxypropan-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-(2-Hydroxypropan-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazolone ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of the hydroxypropan-2-yl and methyl groups further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropan-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The triazolone ring can be reduced under specific conditions.
Substitution: The methyl and hydroxypropan-2-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
5-(2-Hydroxypropan-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the triazolone ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Lacks the hydroxypropan-2-yl group, resulting in different chemical properties.
5-(2-Hydroxyethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar structure but with a hydroxyethyl group instead of hydroxypropan-2-yl.
Uniqueness
The presence of the hydroxypropan-2-yl group in 5-(2-Hydroxypropan-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one imparts unique chemical properties, such as increased solubility and reactivity
Properties
Molecular Formula |
C6H11N3O2 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C6H11N3O2/c1-6(2,11)4-7-8-5(10)9(4)3/h11H,1-3H3,(H,8,10) |
InChI Key |
QILPJHGZQBWUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NNC(=O)N1C)O |
Origin of Product |
United States |
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